![molecular formula C15H10O5 B177216 2-(3,4,5-Trihydroxyphenyl)chromen-4-one CAS No. 126432-36-8](/img/structure/B177216.png)
2-(3,4,5-Trihydroxyphenyl)chromen-4-one
Overview
Description
“2-(3,4,5-Trihydroxyphenyl)chromen-4-one” is a chemical compound with the molecular formula C15H10O5 . It belongs to the class of organic compounds known as flavones, which are flavonoids with a structure based on the backbone of 2-phenylchromen-4-one .
Molecular Structure Analysis
The molecular structure of “2-(3,4,5-Trihydroxyphenyl)chromen-4-one” consists of a chromen-4-one backbone with a trihydroxyphenyl group attached . The average mass of the molecule is 270.237 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3,4,5-Trihydroxyphenyl)chromen-4-one” include a density of 1.5±0.1 g/cm³, a boiling point of 548.8±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.5 mmHg at 25°C . It has 5 hydrogen bond acceptors and 3 hydrogen bond donors .
Scientific Research Applications
Antiviral Therapeutics Development
The compound has been identified as a potential inhibitor for the main protease of SARS-CoV-2, making it a target for the development of COVID-19 therapeutics. Its ability to break down polyproteins synthesized from viral RNA is crucial in controlling the virus’s replication .
Molecular Docking and Dynamics
It has shown potential in molecular docking studies to inhibit multiple targets of SARS-CoV-2. The stability of its complexes with viral proteins has been confirmed through molecular dynamics studies, indicating its potential as a lead compound for drug development .
Optical Properties Research
Studies have been conducted on the optical properties of thin films produced from this compound, which could have implications in materials science and engineering .
Vascular Ion Channel Modulation
The compound has been used to synthesize derivatives with vascular ion channel modulatory activity, which could have therapeutic applications in cardiovascular diseases .
Future Directions
Mechanism of Action
Target of Action
It’s suggested that similar compounds have been screened against targets such as rna-dependent rna polymerase (rdrp), angiotensin converting enzyme-2 (ace2), transmembrane protease serine -2 (tmprss2) and interleukin-6 (il-6) along with main protease (m pro) .
Mode of Action
Similar compounds have been found to inhibit the main protease of sars-cov-2, a crucial enzyme that breaks down polyproteins synthesized from the viral rna .
Pharmacokinetics
The compound’s molecular weight is 27024 , which may influence its bioavailability and pharmacokinetics.
Result of Action
Similar compounds have exhibited antiviral properties without cytotoxicity .
Action Environment
It’s recommended to store the compound in closed vessels, refrigerated , which suggests that temperature could affect its stability.
properties
IUPAC Name |
2-(3,4,5-trihydroxyphenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5/c16-10-7-14(20-13-4-2-1-3-9(10)13)8-5-11(17)15(19)12(18)6-8/h1-7,17-19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIGTAPSUMVDNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C(=C3)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90497329 | |
Record name | 2-(3,4,5-Trihydroxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,5-Trihydroxyphenyl)chromen-4-one | |
CAS RN |
126432-36-8 | |
Record name | 2-(3,4,5-Trihydroxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90497329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.